molecular formula C22H18BrF3N2O5 B300821 ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Cat. No. B300821
M. Wt: 527.3 g/mol
InChI Key: JCHGPLQFHABNOB-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazolone family and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This leads to the induction of apoptosis and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has also been shown to have a range of other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, reduce oxidative stress, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate in lab experiments is its potent anti-cancer properties. This makes it an excellent candidate for testing the efficacy of new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of the compound to avoid any adverse effects.

Future Directions

There are several future directions for research on ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate. One area of interest is in the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as inflammation and diabetes. Finally, future research should focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a compound with a range of potential applications in scientific research. Its potent anti-cancer properties, along with its ability to reduce inflammation and improve insulin sensitivity, make it a promising candidate for the development of new treatments for a range of diseases. However, further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis of ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and trifluoroacetic acid. The resulting product is then subjected to further reactions with hydrazine hydrate and trifluoroacetic anhydride to produce the final compound.

Scientific Research Applications

Ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can selectively induce apoptosis in cancer cells.

properties

Product Name

ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Molecular Formula

C22H18BrF3N2O5

Molecular Weight

527.3 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C22H18BrF3N2O5/c1-4-33-21(30)12-5-7-14(8-6-12)28-20(29)15(19(27-28)22(24,25)26)9-13-10-17(31-2)18(32-3)11-16(13)23/h5-11H,4H2,1-3H3/b15-9-

InChI Key

JCHGPLQFHABNOB-DHDCSXOGSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=N2)C(F)(F)F

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=N2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.